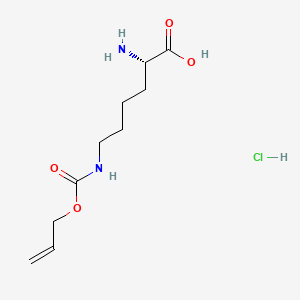

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

描述

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O4 and its molecular weight is 266.722. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that this compound is a useful intermediate for the large scale synthesis of nε-alloc-lysine and nε-alloc-nα-fmoc-lysine . These compounds are used in peptide synthesis, suggesting that 6-N-Alloc-L-lysine may interact with proteins or enzymes involved in these processes .

Mode of Action

It’s known that the alloc group (allyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in peptide synthesis . It protects the amino group during the synthesis process and can be selectively removed under certain conditions . This suggests that 6-N-Alloc-L-lysine may interact with its targets by temporarily blocking certain reactions, allowing for controlled synthesis processes.

Biochemical Pathways

For instance, lysine, the core structure of 6-N-Alloc-L-lysine, is known to play a crucial role in various biological functions, including protein synthesis, energy metabolism, and immune response . It’s also involved in the biosynthesis of several important compounds, such as carnitine, collagen, and elastin .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that it may require a suitable solvent for administration and absorption

生化分析

Biochemical Properties

The biochemical properties of 6-N-Alloc-L-lysine are largely related to its role as an intermediate in the synthesis of other compounds . The reactions involving 6-N-Alloc-L-lysine typically involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .

Cellular Effects

For instance, lysine acetylation influences several fundamental cellular pathways, including cell survival and apoptosis, cellular differentiation, and metabolism .

Molecular Mechanism

The molecular mechanism of 6-N-Alloc-L-lysine primarily involves its role in the synthesis of other compounds. The compound participates in reactions that generate isocyanate intermediates, which subsequently react with Grignard reagents to produce amides .

Metabolic Pathways

6-N-Alloc-L-lysine is involved in the metabolic pathways related to the synthesis of Nε-Alloc-lysine and Nε-Alloc-Nα-Fmoc-lysine

Transport and Distribution

Given its role as an intermediate in synthesis reactions, it’s likely that it interacts with various enzymes and other biomolecules during these processes .

Subcellular Localization

As an intermediate in synthesis reactions, it’s likely that it’s found in the areas of the cell where these reactions take place .

生物活性

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride (CAS Number: 147529-99-5) is a synthetic derivative of 6-aminohexanoic acid, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, featuring an allyloxycarbonyl group that may enhance its pharmacological properties. This article discusses the biological activity of this compound, focusing on its antifibrinolytic properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H19ClN2O4

- Molecular Weight : 248.73 g/mol

- Solubility : Soluble in water, with a purity of over 98% .

Antifibrinolytic Activity

This compound exhibits significant antifibrinolytic activity, which is critical in preventing excessive bleeding during surgical procedures and in treating conditions associated with fibrinolysis.

Comparison of Antifibrinolytic Activity

| Compound | IC50 (mM) |

|---|---|

| EACA | 0.2 |

| H-EACA-NLeu-OH | <0.02 |

| HCl × H-EACA-Leu-OH | 0.08 |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |

Research indicates that derivatives of 6-aminohexanoic acid, including this compound, have shown enhanced inhibitory effects on plasmin activity compared to their parent compound . The modification with an allyloxycarbonyl group appears to improve the compound's binding affinity to the active site of plasmin, leading to increased antifibrinolytic potency.

Cytotoxicity Studies

In addition to its antifibrinolytic properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that certain derivatives exhibit cytotoxicity against MCF-7 breast cancer cells and fibroblast cell lines at higher concentrations.

Cytotoxicity Results

| Compound | Cell Line | Concentration (mM) | Effect |

|---|---|---|---|

| H-EACA-Leu-OH | MCF-7 | High | Cytotoxic |

| H-EACA-Nle-OH | Fibroblast | High | Cytotoxic |

These findings indicate that the structural modifications of the base compound may influence its ability to induce cell death in cancerous cells, warranting further investigation into its mechanism of action and potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of plasminogen activation and subsequent fibrinolysis. This is achieved through competitive inhibition at the active site of plasmin, a serine protease responsible for breaking down fibrin in blood clots.

Case Studies and Research Findings

- Antifibrinolytic Applications : Clinical studies have demonstrated that compounds similar to this compound effectively reduce blood loss during surgical procedures, highlighting their utility in medical settings.

- Cytotoxic Potential : A study focusing on the anticancer properties of amino acid derivatives found that modifications leading to increased hydrophobicity enhanced cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

- Inhibition of Topoisomerase II : Research has indicated that certain derivatives can inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair, thereby providing a potential mechanism for their anticancer activity .

属性

IUPAC Name |

(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQCNVUALLMGRI-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674204 | |

| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147529-99-5 | |

| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。